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molecular formula C9H10ClNO2 B1598099 Methyl 4-amino-3-chloro-5-methylbenzoate CAS No. 202146-16-5

Methyl 4-amino-3-chloro-5-methylbenzoate

Cat. No. B1598099
M. Wt: 199.63 g/mol
InChI Key: SDBXHTMFAXKDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929098

Procedure details

In a 300 mL three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser equipped with nitrogen inlet, and thermometer were placed 5.68 (25 mmole) of methyl 4-amino-3-methylbenzoate and 35 mL of acetonitrile. The flask was immersed in a preheated oil bath (oil bath temperature 70° C.) and 5.15 g (37.8 mmole) of N-chlorosuccinimide was added all at once. The resulting mixture was refluxed for 2 hours then cooled to room temperature to stand overnight. The reaction mixture was concentrated by removing solvent using a rotary evaporator and the resulting residue was partitioned between a mixture of 100 ml of ethyl ether and 100 ml of water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed using a rotary evaporator, yielding 6.05 g methyl 4-amino-3-chloro-5-methylbenzoate.
[Compound]
Name
5.68
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].[Cl:13]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[Cl:13]

Inputs

Step One
Name
5.68
Quantity
25 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C
Step Three
Name
Quantity
5.15 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser
CUSTOM
Type
CUSTOM
Details
equipped with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The flask was immersed in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
by removing solvent
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between a mixture of 100 ml of ethyl ether and 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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